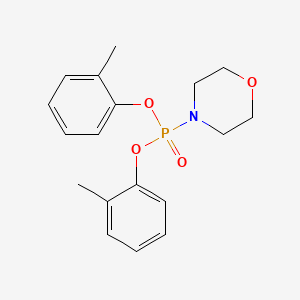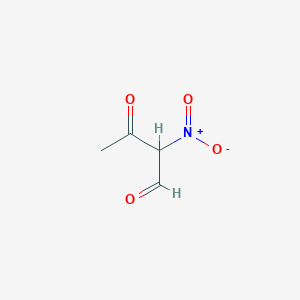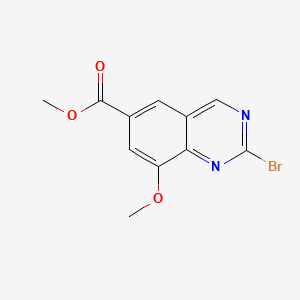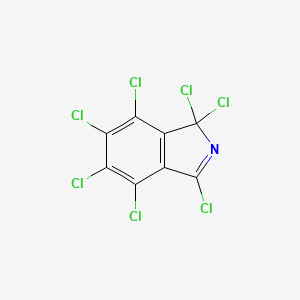
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- is a chlorinated derivative of isoindole, a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring
Métodos De Preparación
The synthesis of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- typically involves the chlorination of isoindole derivatives. One common method is the reaction of isoindole with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure the safety of the operation. The purity of the final product is typically verified using techniques such as gas chromatography and mass spectrometry.
Análisis De Reacciones Químicas
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the chlorinated isoindole to less chlorinated derivatives or even to the parent isoindole.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoindole-1,3-dione derivatives, while reduction can produce a range of partially or fully dechlorinated isoindoles.
Aplicaciones Científicas De Investigación
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include oxidative stress pathways, where it can act as a reactive oxygen species scavenger .
Comparación Con Compuestos Similares
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- can be compared with other chlorinated isoindole derivatives, such as:
1H-Isoindole, 1,1,3,4,5,6-hexachloro-: This compound has one less chlorine atom and exhibits slightly different reactivity and applications.
1H-Isoindole, 1,1,3,4,5,6,7,8-octachloro-: With one additional chlorine atom, this compound is even more reactive and has distinct uses in industrial applications.
The uniqueness of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- lies in its specific degree of chlorination, which balances reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
52135-26-9 |
|---|---|
Fórmula molecular |
C8Cl7N |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
1,1,3,4,5,6,7-heptachloroisoindole |
InChI |
InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13 |
Clave InChI |
FXRBYDKQFPIWTH-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
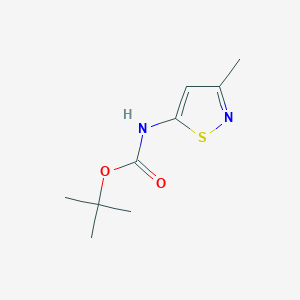

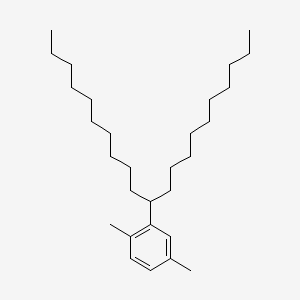
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
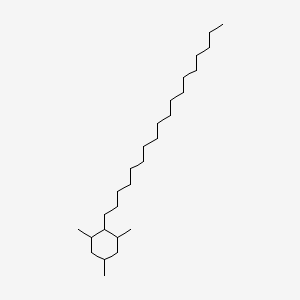
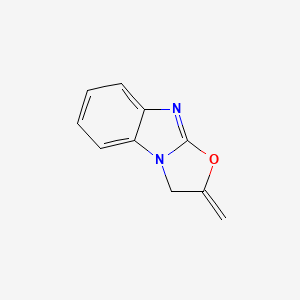

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

